Antioxidant peptide A (TFA)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

抗酸化ペプチドA (TFA)は、強力な抗酸化特性で知られる短いペプチドです。 この化合物は、芳香族または硫黄を含むアミノ酸の存在によって特徴付けられ、これらのアミノ酸は、その強いラジカル捕捉活性に寄与しています . 抗酸化ペプチドは、抗酸化ペプチドA (TFA) を含め、フリーラジカルを中和し、酸化ストレスを軽減する能力のために、食品科学、製薬、化粧品など様々な分野で注目を集めています .

準備方法

合成経路と反応条件

抗酸化ペプチドの合成は、通常、特定の酵素を用いたタンパク質の加水分解を伴います。 例えば、抗酸化ペプチドは、超濾過、イオン交換クロマトグラフィー、ゲル濾過クロマトグラフィー、逆相クロマトグラフィーを含む一連の精製工程を経て、エンドウタンパク質加水分解物から誘導することができます . 反応条件には、タンパク質を抗酸化特性を持つより小さなペプチド断片に分解するペプシンやトリプシンなどのプロテアーゼの使用が含まれることがよくあります .

工業的生産方法

抗酸化ペプチドの工業的生産には、タンパク質源の大規模酵素加水分解と、目的のペプチドを分離するための精製プロセスが含まれます。 超濾過やクロマトグラフィーなどの技術は、高純度と高収率を達成するために一般的に使用されます . 生産プロセスは、抗酸化ペプチドの安定性と活性を確保するように最適化されており、食品、製薬、化粧品など様々な用途に適しています .

化学反応の分析

反応の種類

抗酸化ペプチドA (TFA) は、主にその抗酸化活性に焦点を当てて、いくつかの種類の化学反応を受けます。これらの反応には以下が含まれます。

一般的な試薬と条件

抗酸化ペプチドを含む反応で使用される一般的な試薬には、過酸化水素 (H₂O₂) と様々なフリーラジカル発生剤が含まれます。 条件は通常、生物学的環境を模倣するために生理的pHと温度を伴います .

生成される主な生成物

これらの反応から生成される主な生成物は、通常、より安定で反応性が低い分子であり、ペプチド全体の抗酸化能力に貢献します .

科学研究への応用

抗酸化ペプチドA (TFA) は、幅広い科学研究への応用があります。

科学的研究の応用

Antioxidant peptide A (TFA) has a wide range of scientific research applications:

作用機序

抗酸化ペプチドA (TFA) の作用機序には、いくつかの分子標的と経路が含まれます。

フリーラジカル捕捉: ペプチドは、フリーラジカルを中和するために電子を供与し、酸化損傷を防ぎます.

抗酸化酵素の活性化: スーパーオキシドジスムターゼ (SOD) やカタラーゼなどの内因性抗酸化酵素の活性を高めます.

酸化酵素の阻害: ペプチドは、酸化酵素の活性を阻害し、ROSの産生を抑制します.

レドックスシグナル伝達経路の調節: Nrf2経路を活性化し、NF-κB経路を阻害します。これらは、細胞のレドックスバランスを維持するために不可欠です.

類似の化合物との比較

抗酸化ペプチドA (TFA) は、様々なソースから誘導された他の抗酸化ペプチドと比較することができます。

エンドウタンパク質加水分解物: YLVN や EEHLCFR などのペプチドは、抗酸化ペプチドA (TFA) と同様に強い抗酸化活性を示します.

ナタネ種子タンパク質由来ペプチド: YWDHNNPQIR などのペプチドも、有意な抗酸化特性を示し、同様の用途で使用されます.

抗酸化ペプチドA (TFA) は、その特定のアミノ酸組成により、ラジカル捕捉活性を強化し、研究や産業用途において貴重な化合物となっています .

類似化合物との比較

Antioxidant peptide A (TFA) can be compared with other antioxidant peptides derived from various sources:

Pea Protein Hydrolysates: Peptides such as YLVN and EEHLCFR exhibit strong antioxidant activity similar to Antioxidant peptide A (TFA).

Rapeseed Protein-Derived Peptides: Peptides like YWDHNNPQIR also show significant antioxidant properties and are used in similar applications.

Plant-Derived Peptides: Various plant-derived peptides possess antioxidant properties and are explored for their potential in food and pharmaceutical industries.

Antioxidant peptide A (TFA) stands out due to its specific amino acid composition, which enhances its radical scavenging activity and makes it a valuable compound in research and industrial applications .

生物活性

Antioxidant peptides have gained significant attention in recent years due to their potential health benefits, particularly in combating oxidative stress-related diseases. Antioxidant Peptide A (TFA) is one such peptide that exhibits notable biological activity. This article explores the biological activity of Antioxidant Peptide A (TFA), focusing on its antioxidant properties, mechanisms of action, and relevant research findings.

Overview of Antioxidant Peptide A (TFA)

Antioxidant Peptide A (TFA) is a short peptide characterized by the presence of aromatic or sulfur-containing amino acids. These structural features are believed to enhance its radical scavenging abilities, particularly in cancer cells . The peptide's ability to neutralize free radicals plays a crucial role in its potential therapeutic applications.

The biological activity of Antioxidant Peptide A (TFA) is primarily attributed to its ability to scavenge free radicals and modulate oxidative stress pathways. The following mechanisms have been identified:

- Radical Scavenging : Antioxidant peptides like TFA can neutralize reactive oxygen species (ROS), thereby preventing cellular damage.

- Activation of Antioxidant Enzymes : TFA may enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px), which are critical for cellular defense against oxidative stress .

- Regulation of Redox Signaling Pathways : The peptide may influence pathways such as Nrf2 activation and NF-κB inhibition, which are essential for maintaining cellular redox balance .

In Vitro Studies

A series of studies have evaluated the antioxidant activity of Antioxidant Peptide A (TFA) through various in vitro assays:

- Cell Viability Assays : In experiments using H2O2-induced oxidative damage models, TFA demonstrated a significant protective effect on cell viability. For instance, preincubation with TFA at a concentration of 0.025 mg/mL resulted in cell viabilities exceeding 50%, indicating its efficacy in mitigating oxidative stress .

- Reactive Oxygen Species (ROS) Reduction : TFA treatment significantly reduced ROS levels in H2O2-stressed cells, highlighting its role in alleviating oxidative damage .

- Enzyme Activity Enhancement : The peptide was shown to enhance the activities of SOD, CAT, and GSH-Px in damaged cells, with specific concentrations leading to increases close to those observed in control groups .

Comparative Analysis

The biological activity of Antioxidant Peptide A (TFA) can be compared with other known antioxidant peptides based on their molecular weight and structure. The following table summarizes key findings from various studies:

| Peptide Name | Molecular Weight (Da) | IC50 (mg/mL) | Cell Viability (%) | ROS Reduction (%) |

|---|---|---|---|---|

| Antioxidant Peptide A (TFA) | N/A | N/A | >50% | Significant |

| PGPTY | 533.57 | 0.24 | N/A | N/A |

| GGAW | ~500 | N/A | Improved | Significant |

Case Studies

Several case studies have highlighted the practical applications of Antioxidant Peptide A (TFA):

- Cancer Cell Models : In a study investigating the effects of TFA on cancer cells, it was found that the peptide's radical scavenging activity contributed to reduced oxidative stress and enhanced cell survival rates under harmful conditions .

- Oxidative Stress Models : Research demonstrated that TFA could effectively protect liver cells from H2O2-induced damage, showcasing its potential therapeutic benefits for liver-related oxidative stress conditions .

特性

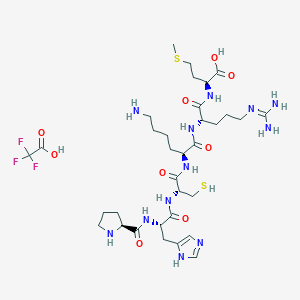

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H54N12O7S2.C2HF3O2/c1-52-13-9-22(30(49)50)41-27(46)21(8-5-12-37-31(33)34)39-26(45)20(6-2-3-10-32)40-29(48)24(16-51)43-28(47)23(14-18-15-35-17-38-18)42-25(44)19-7-4-11-36-19;3-2(4,5)1(6)7/h15,17,19-24,36,51H,2-14,16,32H2,1H3,(H,35,38)(H,39,45)(H,40,48)(H,41,46)(H,42,44)(H,43,47)(H,49,50)(H4,33,34,37);(H,6,7)/t19-,20-,21-,22-,23-,24-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGFBWDSMSXOJHV-HXDXACSPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CC1=CN=CN1)NC(=O)C2CCCN2.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]2CCCN2.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H55F3N12O9S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

885.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。